molecular formula C20H19BrN2O2S B2955529 5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 898452-60-3

5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2955529
CAS No.: 898452-60-3
M. Wt: 431.35
InChI Key: OEYUHZQHWNPSJJ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, a thiophene ring, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting with a furan derivative, such as 5-bromofuran-2-carboxylic acid, which can be synthesized through bromination of furan-2-carboxylic acid.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Introduction of the Dihydroisoquinoline Moiety: This step involves the formation of the dihydroisoquinoline ring, which can be synthesized from a suitable precursor like 2-phenylethylamine through a Pictet-Spengler reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques such as EDCI or DCC coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and dihydroisoquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring or the bromine atom.

    Substitution: The bromine atom in the furan ring is a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene or dihydroisoquinoline rings.

    Reduction: Reduced forms of the carbonyl group or debrominated products.

    Substitution: Substituted furan derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.

Medicine

Given its structural complexity, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research could focus on its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors through binding interactions facilitated by its functional groups. The dihydroisoquinoline moiety might interact with neurotransmitter receptors, while the furan and thiophene rings could engage in π-π stacking or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)furan-2-carboxamide: Lacks the thiophene ring, potentially altering its biological activity.

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

Uniqueness

The presence of the bromine atom, thiophene ring, and dihydroisoquinoline moiety in 5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide makes it unique. These features contribute to its potential reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates various functional groups, including a bromine atom and a furan-2-carboxamide framework, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H21BrN2O3S
  • Molecular Weight : Approximately 421.34 g/mol

The presence of a bromine atom at the 5-position of the isoquinoline ring and a thiophene group enhances its reactivity and interaction with biological targets.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of isoquinoline have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.

  • Mechanism of Action :
    • Inhibition of specific kinases involved in cancer progression.
    • Induction of apoptosis through mitochondrial pathways.
    • Disruption of microtubule dynamics, leading to cell cycle arrest.

Antimicrobial Effects

The antimicrobial activity of this compound has also been explored. Compounds in this class have shown efficacy against a range of bacterial strains, potentially through interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of similar compounds. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects, thereby reducing the production of pro-inflammatory mediators.

Case Studies and Research Findings

StudyFindings
Sivaramkumar et al. (2010) Demonstrated that isoquinoline derivatives inhibit dihydrofolate reductase (DHFR), leading to reduced tumor growth in vivo.
Choi et al. (2016) Found that benzamide derivatives showed moderate to high potency against RET kinase, suggesting potential for targeting specific cancers.
Eren et al. (2023) Reported on the design of new heterocycles with significant anti-inflammatory activity, providing insights into structure-activity relationships relevant to our compound.

Properties

IUPAC Name

5-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c21-19-8-7-17(25-19)20(24)22-12-16(18-6-3-11-26-18)23-10-9-14-4-1-2-5-15(14)13-23/h1-8,11,16H,9-10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYUHZQHWNPSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(O3)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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